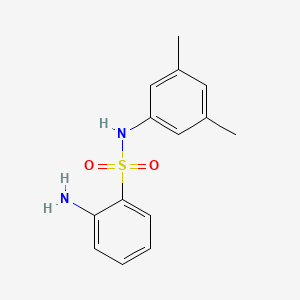

2-amino-N-(3,5-dimethylphenyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfonamides are a group of synthetic antimicrobial drugs that contain the sulfonamide functional group. They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Molecular Structure Analysis

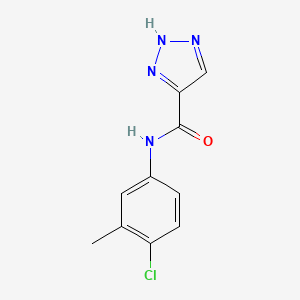

The molecular structure of sulfonamides consists of a benzene ring bonded to a sulfonyl group (-SO2-) and an amine group (-NH2). The specific structure of “2-amino-N-(3,5-dimethylphenyl)benzene-1-sulfonamide” would include additional substitutions on the benzene ring .Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions, including acylation, alkylation, and reduction. The specific reactions would depend on the substituents present on the benzene ring .Physical And Chemical Properties Analysis

Sulfonamides are generally solid at room temperature, and they are soluble in organic solvents but insoluble in water . The specific physical and chemical properties of “this compound” would depend on its molecular structure.Aplicaciones Científicas De Investigación

DMPBS is widely used in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a reagent for chemical synthesis, and as a catalyst for organic synthesis. It is also used in the synthesis of drugs and other pharmaceuticals. Additionally, DMPBS is used in the study of molecular biology and biochemistry, as well as in the study of cell structure and function.

Mecanismo De Acción

Target of Action

The primary target of 2-amino-N-(3,5-dimethylphenyl)benzene-1-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the formation of dihydrofolate and subsequently tetrahydrofolate, leading to the inhibition of bacterial DNA growth and cell division .

Biochemical Pathways

The compound affects the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This disrupts the production of essential nucleotides for DNA and RNA synthesis, inhibiting bacterial growth and replication .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication . By disrupting the folic acid synthesis pathway, the compound prevents the production of essential nucleotides for DNA and RNA synthesis, leading to the inhibition of bacterial cell division .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . More research is needed to fully understand the impact of environmental factors on this specific compound.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DMPBS has a number of advantages for use in laboratory experiments. It is a highly stable compound, with a low solubility in water. Additionally, it has a low toxicity, making it safe for use in laboratory experiments. However, DMPBS is not suitable for use in some laboratory experiments, due to its potential to interact with certain proteins. Additionally, it is not suitable for use in some biochemical and physiological studies, due to its potential to inhibit certain enzymes.

Direcciones Futuras

There are a number of potential future directions for the use of DMPBS in scientific research. It could be used as a substrate for enzyme assays, as a reagent for chemical synthesis, and as a catalyst for organic synthesis. Additionally, it could be used in the study of molecular biology and biochemistry, as well as in the study of cell structure and function. Additionally, further research could be conducted on the mechanism of action of DMPBS, as well as its biochemical and physiological effects. Finally, DMPBS could be used in the development of new drugs and pharmaceuticals.

Métodos De Síntesis

DMPBS is synthesized through a reaction between an amine and a sulfonamide. This reaction is known as an amide bond formation. The amine is reacted with a sulfonamide in the presence of an acid catalyst. The acid catalyst helps to break the amide bond and form the desired product. The reaction is usually carried out at room temperature and the resulting product is a white crystalline solid.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-amino-N-(3,5-dimethylphenyl)benzene-1-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain enzymes, such as carbonic anhydrase and dihydropteroate synthetase . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects. For instance, the inhibition of carbonic anhydrase can result in diuretic and anti-glaucoma effects, while the inhibition of dihydropteroate synthetase can lead to antibacterial properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in inflammatory responses and metabolic pathways . Additionally, this compound can alter cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . For example, its binding to carbonic anhydrase results in the inhibition of the enzyme’s activity, which can reduce intraocular pressure in glaucoma patients . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to changes in the levels of metabolites involved in these pathways . Additionally, its interactions with metabolic enzymes can influence the overall metabolic balance within cells, affecting energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects . The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it interacts with enzymes and other biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to its site of action, influencing its biological activity and therapeutic potential .

Propiedades

IUPAC Name |

2-amino-N-(3,5-dimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-7-11(2)9-12(8-10)16-19(17,18)14-6-4-3-5-13(14)15/h3-9,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTARCSWBYJSHTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6480146.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6480154.png)

![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6480166.png)

![4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6480170.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B6480175.png)

![1,3-dimethyl-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B6480180.png)

![N-(4-ethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6480185.png)

![3-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6480189.png)

![N-(4-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6480199.png)

![methyl 5-oxo-3-(pyrrolidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B6480205.png)